molecular formula C14H12N4O2S B10779834 N-(3-pyridin-4-yl-1H-indazol-5-yl)ethenesulfonamide

N-(3-pyridin-4-yl-1H-indazol-5-yl)ethenesulfonamide

Cat. No.: B10779834
M. Wt: 300.34 g/mol
InChI Key: MIISUCGGVANLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL3590110 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.

Chemical Reactions Analysis

CHEMBL3590110 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

Scientific Research Applications

CHEMBL3590110 has a wide range of scientific research applications In chemistry, it is used as a tool compound for probing targets or pathways of interest In biology, it is used to study the interactions between small molecules and biological targetsIn industry, it is used in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of CHEMBL3590110 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the nature of the compound and its intended application .

Comparison with Similar Compounds

CHEMBL3590110 can be compared with other similar compounds in terms of its chemical structure, properties, and applications

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(3-pyridin-4-yl-1H-indazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c1-2-21(19,20)18-11-3-4-13-12(9-11)14(17-16-13)10-5-7-15-8-6-10/h2-9,18H,1H2,(H,16,17)

InChI Key

MIISUCGGVANLKC-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC2=C(C=C1)NN=C2C3=CC=NC=C3

Origin of Product

United States

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